Colchicine-Site Binding Specificity vs. Paclitaxel and Vinblastine
A competitive mass spectrometry binding assay demonstrated that SMART-H binds solely to the colchicine site of tubulin, with no detectable interaction at the vinblastine or paclitaxel binding sites [1]. This distinguishes SMART-H from vinca alkaloids (vinblastine site) and taxanes (paclitaxel site), which are the two tubulin-binding sites targeted by all FDA-approved antitubulin agents [1].
| Evidence Dimension | Tubulin binding site occupancy |
|---|---|
| Target Compound Data | Colchicine site: specific and reversible binding; Vinblastine site: no binding; Paclitaxel site: no binding |
| Comparator Or Baseline | Vinblastine: binds vinblastine site only; Paclitaxel: binds paclitaxel site only; Colchicine: binds colchicine site only |
| Quantified Difference | Qualitative (site-specific vs. non-overlapping) |
| Conditions | Bovine brain tubulin; LC-MS/MS competitive binding assay using podophyllotoxin (colchicine site), vincristine (vinblastine site), and docetaxel (paclitaxel site) as site-specific probes |
Why This Matters
Binding-site exclusivity defines the pharmacological and resistance profile; a colchicine-site inhibitor may retain activity in cancers resistant to taxanes or vinca alkaloids.
- [1] Li CM, Lu Y, Ahn S, Narayanan R, Miller DD, Dalton JT. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. J Mass Spectrom. 2010;45(10):1160-1166. doi:10.1002/jms.1804 View Source
